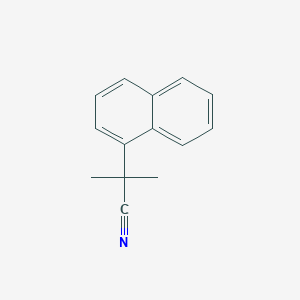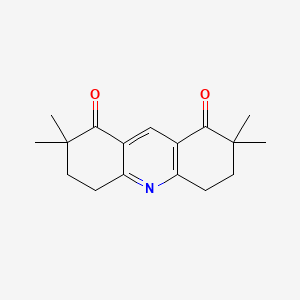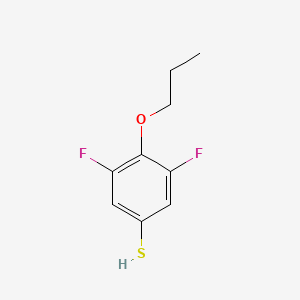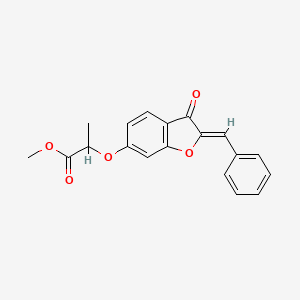
2-Methyl-2-(naphthalen-1-yl)propanenitrile
Descripción general
Descripción
2-Methyl-2-(naphthalen-1-yl)propanenitrile is an organic compound with the molecular formula C14H13N. It is characterized by a naphthalene ring attached to a propanenitrile group, with a methyl group at the second position. This compound is used in various scientific studies due to its unique structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-1-yl)propanenitrile typically involves the reaction of 1-naphthylacetonitrile with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(naphthalen-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are commonly used.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces primary amines.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(naphthalen-1-yl)propanenitrile is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reactant in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug discovery.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(naphthalen-1-yl)propanenitrile depends on its specific applicationFor example, the nitrile group can form hydrogen bonds or coordinate with metal ions, affecting enzyme activity or receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(naphthalen-2-yl)propanenitrile: Similar structure but with the naphthalene ring attached at the second position.
2-(Naphthalen-2-yl)propanenitrile: Lacks the methyl group at the second position.
Uniqueness
2-Methyl-2-(naphthalen-1-yl)propanenitrile is unique due to the specific positioning of the methyl and nitrile groups on the naphthalene ring, which influences its reactivity and interaction with other molecules. This structural uniqueness makes it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
2-methyl-2-naphthalen-1-ylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFMNNIMYGEOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)
![3-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2525609.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)
![N-(4-chlorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2525611.png)
![tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B2525612.png)
![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)




![3-{1-[(tert-butoxy)carbonyl]-3-methylazetidin-3-yl}propanoic acid](/img/structure/B2525624.png)

![benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2525626.png)
